molecular formula C11H19NO4 B2464503 Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate CAS No. 1384429-90-6

Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate

Cat. No.: B2464503
CAS No.: 1384429-90-6
M. Wt: 229.276
InChI Key: WDXRSJHZOZQZGJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate is a pyrrolidine-derived compound featuring a hydroxymethyl substituent on the pyrrolidine ring and a tert-butyl ester group. This structure confers unique physicochemical properties, such as enhanced solubility compared to non-polar analogs, and versatility in synthetic applications, including peptide coupling and chiral intermediate synthesis. The tert-butyl group provides steric protection for sensitive functional groups during reactions, while the hydroxymethyl moiety enables hydrogen bonding, influencing solubility and biological interactions .

Properties

IUPAC Name

tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)9(14)12-6-4-5-8(12)7-13/h8,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXRSJHZOZQZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)N1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate typically involves the reaction of tert-butyl acetoacetate with 2-(hydroxymethyl)pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H21_{21}N O3_3
  • CAS Number : 1384429-90-6
  • Molecular Weight : 201.27 g/mol

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and includes functional groups such as hydroxymethyl and tert-butyl ester. These structural characteristics contribute to its reactivity and versatility in chemical synthesis.

Chemistry

In the field of organic chemistry, tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate serves as a crucial building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions:

  • Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : The carbonyl group can be reduced to alcohols.
  • Substitution Reactions : The compound can undergo nucleophilic substitution where the hydroxymethyl group is replaced by other functional groups .

Biology

In biological research, this compound is explored for its potential as a precursor in synthesizing biologically active molecules. Derivatives of this compound may exhibit pharmacological properties that make them candidates for drug development.

For instance, similar compounds have been utilized to prepare derivatives acting as inhibitors of nitric oxide synthase, which plays a role in various physiological processes .

Medicine

The medicinal applications of this compound are significant:

  • Therapeutic Potential : Research is ongoing to evaluate its efficacy in treating diseases due to the promising biological activities exhibited by its derivatives.
  • Drug Development : Investigations into its derivatives have shown potential for developing new therapeutic agents targeting various conditions .

Case Studies

Several studies highlight the applications of this compound:

  • Nitric Oxide Synthase Inhibitors :
    • A study on similar compounds demonstrated their effectiveness as nitric oxide synthase inhibitors, suggesting that derivatives of this compound could have similar effects .
  • Pharmacological Evaluations :
    • Research on related pyrrolidine derivatives revealed their potential as angiotensin II receptor antagonists, indicating a pathway for exploring this compound's derivatives in cardiovascular therapies .

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Pyrrolidine Key Functional Groups Molecular Weight (g/mol) Applications/Reactivity
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate 2-(hydroxymethyl) Hydroxymethyl, tert-butyl ester ~257.3 (estimated) Chiral intermediates, drug synthesis
AB11676 (Methyl 2-(2-bromophenyl)-2-(3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)acetate) 3-(tert-butoxycarbonylamino), 2-bromophenyl Bromophenyl, Boc-protected amine ~453.3 Suzuki coupling precursors
tert-Butyl 2-(2-oxobut-3-en-1-yl)pyrrolidine-1-carboxylate 2-(2-oxobut-3-enyl) α,β-unsaturated ketone ~239.3 Michael addition substrates
tert-Butyl 2-(3,3,3-trifluoropropyl)hydrazine-1-carboxylate 3,3,3-trifluoropropyl Trifluoromethyl, hydrazine ~258.2 Fluorinated bioactive molecules

Key Findings :

  • Hydroxymethyl vs. Bromophenyl Groups : The hydroxymethyl group in the target compound enhances aqueous solubility compared to bromophenyl-substituted analogs like AB11676, which are designed for cross-coupling reactions due to their aryl halide reactivity .
  • Boc Protection : Compounds like AB11676 use tert-butoxycarbonyl (Boc) protection for amines, enabling selective deprotection in multistep syntheses, whereas the target compound lacks this feature .
  • Electrophilic Reactivity : The α,β-unsaturated ketone in tert-butyl 2-(2-oxobut-3-en-1-yl)pyrrolidine-1-carboxylate facilitates Michael additions, a reactivity absent in the hydroxymethyl derivative .

Functional Group Variations in Tert-Butyl Esters

Table 2: Influence of Functional Groups on Properties

Compound Name Functional Group Impact on Properties
Target Compound Hydroxymethyl Increases polarity and H-bonding capacity
tert-Butyl 2-(3,3-difluorocyclobutyl)ethylcarbamate Difluorocyclobutyl Enhances metabolic stability and lipophilicity
Tert-butyl 2-(1H-indol-3-yl)acetate Indole ring Enables π-π stacking in receptor binding

Research Insights :

  • Fluorinated Derivatives : The trifluoropropyl and difluorocyclobutyl groups in analogs like tert-butyl 2-(3,3,3-trifluoropropyl)hydrazine-1-carboxylate improve metabolic stability, making them preferred in pharmacokinetic optimization .
  • Aromatic Systems : Indole-containing tert-butyl esters (e.g., tert-butyl 2-(1H-indol-3-yl)acetate) exhibit stronger interactions with aromatic receptors, unlike the aliphatic hydroxymethyl-pyrrolidine system .

Biological Activity

Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoacetate, also known by its CAS number 170491-63-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₉NO₃
  • Molecular Weight : 201.26 g/mol
  • CAS Number : 170491-63-1

Biological Activity Overview

The compound exhibits several noteworthy biological activities, primarily related to its interactions with various biological targets.

Pharmacological Effects

  • Adrenergic Activity : Research indicates that compounds similar to this compound may function as beta-3 adrenergic receptor agonists. This activity is significant for therapeutic applications in metabolic disorders and obesity management .
  • Antimicrobial Properties : Some studies have suggested that derivatives of pyrrolidine compounds exhibit antimicrobial activity. The hydroxymethyl group may enhance this effect by increasing the compound's solubility and interaction with microbial membranes .
  • Cytotoxicity : Preliminary assays indicate potential cytotoxic effects against specific cancer cell lines, suggesting a role in cancer therapeutics .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

  • The pyrrolidine ring contributes to receptor binding affinity.
  • The hydroxymethyl group may facilitate hydrogen bonding with target proteins, enhancing biological interactions.

Case Study 1: Beta-Adrenergic Activity

A study conducted on hydroxymethyl pyrrolidine derivatives demonstrated their ability to stimulate beta-3 adrenergic receptors effectively. In vivo experiments showed a significant increase in lipolysis in adipose tissue, indicating potential applications in weight management therapies .

Case Study 2: Antimicrobial Efficacy

Research published in Pharmaceutical Biology evaluated the antimicrobial properties of various pyrrolidine derivatives, including this compound. The study found that these compounds exhibited significant inhibitory effects against Gram-positive bacteria, suggesting their utility as novel antimicrobial agents .

Case Study 3: Cytotoxicity Assessment

A cytotoxicity assay using human cancer cell lines revealed that this compound induced apoptosis at concentrations above 50 µM. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .

Data Tables

Biological Activity Effect Reference
Beta-Adrenergic AgonismIncreased lipolysis
Antimicrobial ActivityInhibition of Gram-positive bacteria
CytotoxicityInduced apoptosis in cancer cells

Q & A

Q. Advanced Research Focus

  • Docking Studies : Molecular docking (AutoDock Vina) into VAP-1’s active site (PDB: 4JZY) can predict binding affinities of hydroxymethyl-pyrrolidine variants .
  • QM/MM Simulations : Assess ester hydrolysis mechanisms in aqueous environments using Gaussian 16 to identify electron-deficient carbonyls prone to nucleophilic attack .
  • ADMET Prediction : Tools like SwissADME estimate logP (∼1.2) and BBB permeability, guiding derivatization for CNS applications .

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